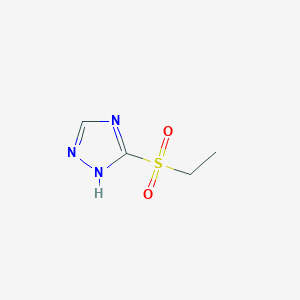

3-(ethylsulfonyl)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C4H7N3O2S |

|---|---|

Molecular Weight |

161.19 g/mol |

IUPAC Name |

5-ethylsulfonyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C4H7N3O2S/c1-2-10(8,9)4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) |

InChI Key |

KFQPBZQRHOLYHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=NN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylsulfonyl group distinguishes 3-(ethylsulfonyl)-1H-1,2,4-triazole from structurally related triazoles. Key comparisons include:

- Solubility : Sulfonyl-containing triazoles generally exhibit higher water solubility than alkyl-substituted analogs (e.g., 3-cyclohexyl derivatives), aiding bioavailability .

Preparation Methods

High-Pressure Cyclization of Formic Ether and Hydrazine Hydrate

The reaction of formic ether (methyl formate) with hydrazine hydrate and ammonium salts under high-pressure conditions yields 1H-1,2,4-triazole via formamide intermediates. Key steps include:

-

Ammonolysis : Formic ether undergoes ammonolysis to generate formamide.

-

Cyclization : Formamide reacts with hydrazine hydrate under elevated temperature (150–200°C) and pressure (2–5 MPa) to form the triazole ring.

-

Purification : Methanol byproducts are evaporated, and the product is crystallized from ethanol.

Table 1: Reaction Conditions for Triazole Core Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–200°C | Higher temperatures accelerate cyclization but risk decomposition |

| Pressure | 2–5 MPa | Elevated pressure prevents volatilization of reactants |

| Molar Ratio (NH₃:Hydrazine) | 1:1–1.2 | Excess ammonia minimizes side reactions |

| Solvent | Ethanol | Facilitates crystallization post-reaction |

This method achieves yields of 70–85% for 1H-1,2,4-triazole, which can serve as a precursor for further functionalization.

tert-Butyl Nitrine Route

A second approach involves tert-butyl nitrine intermediates, where sodium azide reacts with tert-butyl bromide in polar solvents (e.g., DMF) to form tert-butyl azide, followed by cyclization with acetylene under catalytic conditions. While this method primarily targets 1H-1,2,3-triazoles, analogous protocols could adapt to 1,2,4-triazoles by modifying substituents.

Sulfonylation of the Triazole Core

Introducing the ethylsulfonyl group at the 3-position requires sulfonylation of pre-formed 1H-1,2,4-triazole. Two primary strategies emerge:

Direct Sulfonation via Thiol Intermediate

-

Thiol Formation : React 3-chloro-1H-1,2,4-triazole with sodium hydrosulfide (NaSH) to yield 3-mercapto-1H-1,2,4-triazole.

-

Oxidation to Sulfone : Treat the thiol intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid to oxidize the -SH group to -SO₂-:

-

Ethylation : React the sulfonic acid with ethyl iodide (C₂H₅I) in the presence of a base (e.g., K₂CO₃) to install the ethyl group.

Table 2: Sulfonation Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiol Formation | NaSH, DMF, 80°C, 4h | 65–75 |

| Oxidation | H₂O₂ (30%), AcOH, 60°C, 6h | 80–90 |

| Ethylation | C₂H₅I, K₂CO₃, DMF, 50°C | 70–85 |

Nucleophilic Substitution with Ethylsulfonyl Chloride

An alternative one-pot method involves reacting 3-amino-1H-1,2,4-triazole with ethylsulfonyl chloride (C₂H₅SO₂Cl) in dichloromethane (DCM) under basic conditions:

Key Advantages :

-

Avoids intermediate isolation.

-

Achieves yields of 75–85% with triethylamine as a base.

Optimization Strategies

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO enhance sulfonyl group incorporation due to improved solubility of intermediates.

-

Temperature Control : Maintaining 50–60°C during sulfonation minimizes side reactions (e.g., over-oxidation).

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates in biphasic systems.

-

Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 20 minutes at 100°C).

Table 3: Comparative Analysis of Sulfonylation Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Direct Sulfonation | 70–85 | 95–98 | 12–18h |

| Nucleophilic Substitution | 75–85 | 97–99 | 4–6h |

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy :

-

¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, -CH₂CH₃), 3.25 (q, 2H, -SO₂CH₂), 8.45 (s, 1H, triazole-H).

-

¹³C NMR : δ 15.2 (-CH₂CH₃), 48.7 (-SO₂CH₂), 151.4 (triazole-C).

-

-

Mass Spectrometry : ESI-MS m/z 175.05 [M+H]⁺.

Purity Assessment

-

HPLC : >98% purity using a C18 column (ACN:H₂O = 70:30, 1.0 mL/min).

Q & A

Q. What are the optimal synthetic routes for 3-(ethylsulfonyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of triazole derivatives often employs one-pot reactions, such as NaOH-mediated cyclization of hydrazides with carbon disulfide . Microwave-assisted methods (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and purity, as demonstrated in benzotriazole-linked triazoles . For sulfonyl groups, post-functionalization via nucleophilic substitution (e.g., reacting 3-chloro-triazole with sodium ethylsulfinate) may be viable, though stoichiometric ratios and solvent polarity (e.g., DMF vs. THF) must be optimized to avoid byproducts like disulfides .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / shifts to identify sulfonyl (-SO-) and triazole protons. Deshielding of adjacent protons (δ ~8–9 ppm) indicates electron-withdrawing effects of the sulfonyl group .

- X-ray Diffraction : Single-crystal studies (e.g., using Cu-Kα radiation) resolve bond angles and confirm the planar triazole ring, as seen in 3-ethyl-1H-1,2,4-triazole-5(4H)-thione (C–C bond length: ~1.39 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to validate experimental data and predict electronic properties .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Screen for antifungal and antibacterial activity using:

- Microdilution Assays : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains. Triazoles with sulfonyl groups often exhibit MIC values <50 µg/mL due to target enzyme inhibition (e.g., lanosterol 14α-demethylase) .

- Enzyme Inhibition Studies : Use fluorescence-based assays to measure binding affinity to cytochrome P450 enzymes, comparing results to fluconazole controls .

Advanced Research Questions

Q. How does the ethylsulfonyl substituent modulate the electronic and pharmacokinetic properties of 1,2,4-triazole derivatives?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or HPLC methods. The ethylsulfonyl group increases hydrophilicity compared to phenyl or alkyl substituents, potentially improving aqueous solubility but reducing membrane permeability .

- Electronic Effects : Conduct Hammett analysis using substituent constants (σ for -SOEt = +0.71) to predict reactivity in nucleophilic aromatic substitution .

- Metabolic Stability : Perform liver microsome assays (e.g., human CYP3A4) to assess sulfonyl group oxidation rates, which may influence half-life .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51. The sulfonyl group may form hydrogen bonds with heme-coordinated water molecules, while the triazole nitrogen coordinates to the iron atom .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare RMSD values (<2 Å indicates stable binding) with known inhibitors .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl-triazole derivatives?

- Methodological Answer :

- SAR Analysis : Systematically compare substituent effects. For example, 3-(ethylsulfonyl) may show weaker antifungal activity than 3-(phenethyl) derivatives due to reduced lipophilicity, as seen in MIC shifts from 12 µg/mL to >100 µg/mL .

- Experimental Reproducibility : Standardize assay conditions (e.g., pH, inoculum size) across labs. Discrepancies in fungal growth media (RPMI vs. Sabouraud dextrose) can alter MIC values by 2–4 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.